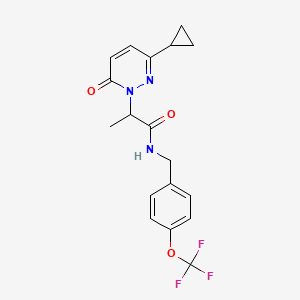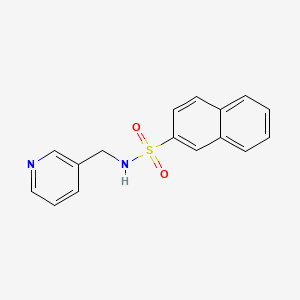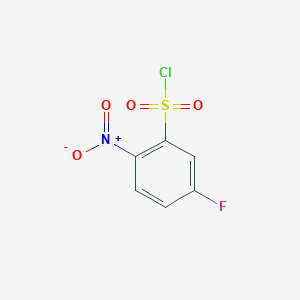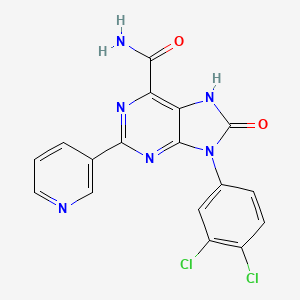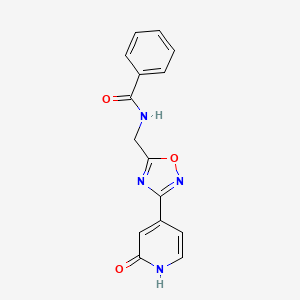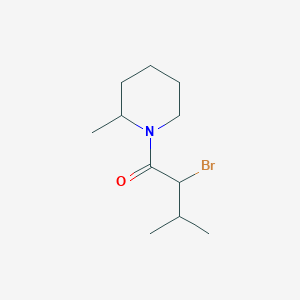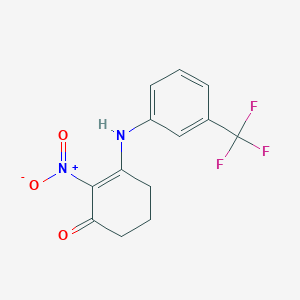
2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C13H11F3N2O3 . It is structurally similar to “3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, which has a molecular weight of 255.23 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally similar to 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one have been studied for their corrosion inhibitory properties. A study revealed that derivatives of similar compounds showed significant inhibition efficiency for mild steel corrosion in acidic solutions. These inhibitors form a protective film on the mild steel surface, confirmed through various techniques like SEM, EDX, and AFM. Quantum chemical calculations based on DFT theory further corroborate the mechanism of inhibition (Verma et al., 2015).
Polymer Research
The compound has been used in the synthesis of organosoluble polyimides. A study on aromatic diamines with cyclohexane cardo group substituted with a trifluoromethyl group showed excellent solubility and good mechanical properties. These polyimides have lower dielectric constants and moisture absorptions compared to their nonfluorinated counterparts, indicating their potential utility in electronic applications (Yang et al., 2004).
Heterocyclic Chemistry
The compound's structural derivatives have been utilized in synthesizing novel heterocyclic systems. One study reported the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes and subsequent transformations, yielding compounds that exhibited pronounced activity against human tumor cell lines (Baryshnikova et al., 2014).
Material Science
In the context of material science, the compound's derivatives have been employed to study crystal and molecular structures. For instance, a study on trans-2-(2-Nitro-1-phenylethyl)cyclohexanone, a structurally related compound, described the molecular linkages and interactions within the crystal, providing insights into material properties at the molecular level (Zenz et al., 2010).
Spectroscopic Analysis
The compound and its derivatives have been subjects of various spectroscopic studies. For example, research on NMR and DFT calculation focused on the structures of this compound and its metabolites isolated from urine, providing valuable information on the compound's behavior and interaction with biological systems (Gryff-Keller et al., 2011).
Propriétés
IUPAC Name |
2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBVROWKMYKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)


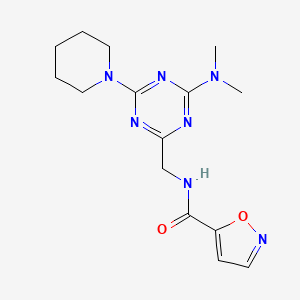

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)
